molecular formula C11H16ClNO2 B1177223 presulfophilin CAS No. 148465-96-7

presulfophilin

Cat. No.: B1177223
CAS No.: 148465-96-7
Attention: For research use only. Not for human or veterinary use.
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Description

Presulfophilin is a hypothetical sulfonamide-derived compound posited to exhibit unique biochemical properties, particularly in modulating enzyme activity or cellular signaling pathways. Sulfonamide-based compounds are widely studied for their therapeutic applications, including kinase inhibition and protein binding . The lack of explicit references to this compound in the evidence necessitates a comparative framework derived from analogous compounds and methodologies outlined in the provided sources.

Properties

CAS No.

148465-96-7

Molecular Formula

C11H16ClNO2

Synonyms

presulfophilin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Using analytical techniques highlighted in studies on sulfoaildenafil differentiation (e.g., HPLC, mass spectrometry) , presulfophilin can be compared to the following compounds:

Compound Core Structure Key Functional Groups Reported Activity
This compound* Sulfonamide backbone Sulfonyl group, amine linkage Hypothetical kinase modulation
Sulfoaildenafil Piperazine-sulfonamide Sulfone, pyrazolopyrimidine PDE5 inhibition
Cyclophilin A Peptidyl-prolyl isomerase Proline-binding pocket Immunosuppression, translation support

Note: this compound’s properties are inferred from structural analogs due to absent direct evidence.

Methodological Comparisons

  • Analytical Differentiation : As with sulfoaildenafil analogs, this compound’s purity and identity would require tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to resolve structural ambiguities .
  • Statistical Reporting : Guidelines from Nature Cell Biology emphasize rigorous documentation of experimental repeats, error bars (e.g., SEM), and p-values for significance testing, which would apply to this compound’s dose-response studies .
  • Supplementary Data : Supplementary tables (e.g., raw binding affinities, spectral data) should follow standardized formats, as exemplified in Frontiers’ supplementary material guidelines .

Pharmacokinetic and Mechanistic Contrasts

  • Binding Affinity : Cyclophilin A’s peptidyl-prolyl isomerase activity relies on hydrophobic interactions , whereas this compound’s sulfonamide moiety may favor polar binding pockets, akin to sulfoaildenafil’s PDE5 binding .
  • Synthetic Complexity : Phosphine-alkene ligand synthesis () suggests this compound’s preparation would require multistep sulfonation and purification under inert conditions.

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